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molecular formula C8H14O2<br>CH2C(CH3)COO(CH2)3CH3<br>C8H14O2 B165903 Butyl methacrylate CAS No. 97-88-1

Butyl methacrylate

Cat. No. B165903
M. Wt: 142.2 g/mol
InChI Key: SOGAXMICEFXMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05488137

Procedure details

The procedure for preparing the polymer in Synthesis Example 5 was repeated except that the mixture of 20 g of the monomer of Polymer No. 3, 7 g of n-butylmethacrylate (nBMA), 0.09 g of azobisisobutylnitrile (AIBN), and 63 g of toluene used in Synthesis Example 5 was replaced by a mixture of 20 g of a monomer of Polymer No. 19, 5 g of methyl methacrylate (MMA), 5 g of nBMA, 0.1 g of AIBN, and 70 g of toluene, whereby a polymer of the present invention was obtained.
Quantity
70 g
Type
solvent
Reaction Step One
[Compound]
Name
monomer
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
[Compound]
Name
azobisisobutylnitrile
Quantity
0.09 g
Type
reactant
Reaction Step Three
Quantity
63 g
Type
solvent
Reaction Step Three
[Compound]
Name
monomer
Quantity
20 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6](=[O:10])[C:7]([CH3:9])=[CH2:8])[CH2:2][CH2:3][CH3:4]>C1(C)C=CC=CC=1>[C:6]([O:5][CH3:1])(=[O:10])[C:7]([CH3:9])=[CH2:8].[CH2:1]([O:5][C:6](=[O:10])[C:7]([CH3:9])=[CH2:8])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
monomer
Quantity
20 g
Type
reactant
Smiles
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C(CCC)OC(C(=C)C)=O
Name
azobisisobutylnitrile
Quantity
0.09 g
Type
reactant
Smiles
Name
Quantity
63 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
monomer
Quantity
20 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedure for preparing the polymer
CUSTOM
Type
CUSTOM
Details
in Synthesis Example 5

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(CCC)OC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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